Product packaging for 2'-Deoxywyosine(Cat. No.:CAS No. 129266-21-3)

2'-Deoxywyosine

Cat. No.: B138997
CAS No.: 129266-21-3
M. Wt: 319.32 g/mol
InChI Key: IPHXYLSCKSTFDP-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Post-transcriptional Ribonucleic Acid Modifications

Following transcription, the process where a DNA template is used to synthesize a ribonucleic acid (RNA) molecule, the newly formed RNA transcript often undergoes a series of chemical alterations known as post-transcriptional modifications. nih.govslideshare.net These modifications are not encoded in the primary gene sequence but are introduced enzymatically. mdpi.comfrontiersin.org They are crucial for the proper functioning of various RNA molecules, particularly transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). slideshare.net

In tRNA, these modifications are especially diverse and abundant, with over 100 different types of modified nucleosides identified to date. frontiersin.org These modifications can range from simple methylations to more complex structural rearrangements of the nucleoside base. mdpi.com The modifications are essential for several aspects of tRNA function, including:

Structural Stability: Modifications can help to correctly fold the tRNA molecule into its characteristic L-shaped three-dimensional structure. mdpi.comcreation.com

Codon Recognition: Modified nucleosides in the anticodon loop are critical for accurate and efficient recognition of the corresponding codons on the mRNA molecule during protein synthesis. nih.govfrontiersin.org

Reading Frame Maintenance: They help to prevent frameshift errors during translation, ensuring the correct sequence of amino acids is incorporated into the growing polypeptide chain. nih.govjnsbm.org

Regulation of Translation: The extent and type of tRNA modification can be influenced by environmental conditions and cellular stress, providing a mechanism for regulating protein synthesis. nih.govencyclopedia.pub

The enzymes responsible for these modifications are highly specific, targeting particular nucleosides at precise locations within the tRNA sequence. frontiersin.org

Significance of 2'-Deoxywyosine as a Hypermodified Nucleoside

This compound is a derivative of the hypermodified nucleoside wyosine (B1684185). ontosight.ai Hypermodified nucleosides are characterized by their complex chemical structures, often involving multiple enzymatic steps for their biosynthesis. researchgate.netoup.com These intricate molecules are typically found in the anticodon loop of tRNA, particularly at position 37, which is adjacent to the anticodon. jnsbm.orgoup.com

The "hypermodification" of guanosine (B1672433) to form wyosine derivatives is a hallmark of tRNA specific for the amino acid phenylalanine (tRNAPhe) in eukaryotes and archaea. nih.govoup.comresearchgate.net The presence of these bulky, hydrophobic modifications at position 37 is crucial for stabilizing the codon-anticodon interaction, thereby ensuring the fidelity of translation. researchgate.netacs.org

While wyosine itself is a ribonucleoside found in tRNA, this compound is its deoxyribonucleoside counterpart, meaning it contains a deoxyribose sugar instead of a ribose sugar. ontosight.ainih.govnih.gov The study of this compound and its chemical synthesis provides valuable insights into the properties of the wyosine family of nucleosides and their impact on nucleic acid structure and stability. nih.govnih.govoup.com For instance, research has shown that this compound, like other wyosine-type nucleosides, exhibits exceptional lability of its glycosidic bond. oup.comptbioch.edu.pl

Historical Perspective of Wyosine Derivatives in tRNA Biology

The story of wyosine derivatives began over five decades ago with the discovery of a fluorescent compound, initially termed the "Y-base," in the tRNAPhe of the yeast Saccharomyces cerevisiae. nih.gov This discovery marked the beginning of extensive research into the structure, biosynthesis, and function of this unique family of modified nucleosides.

Subsequent studies revealed that the Y-base was, in fact, wybutosine (B12426080) (yW), a complex tricyclic derivative of guanosine. researchgate.netoup.com The biosynthetic pathway of wybutosine in yeast has since been elucidated, involving a sequential series of enzymatic reactions catalyzed by five different enzymes: Trm5, Tyw1, Tyw2, Tyw3, and Tyw4. researchgate.netresearchgate.netnih.gov

Research into archaeal organisms has unveiled an even greater diversity of wyosine derivatives, including isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG). nih.govresearchgate.netnih.gov The biosynthetic pathways for these archaeal derivatives are also being actively investigated, revealing both similarities and differences compared to the eukaryotic pathway. oup.comnih.govresearchgate.net These studies have highlighted the ancient origins of the wyosine modification machinery, with some of the key enzymes likely present in the last common ancestor of Archaea and Eukarya. oup.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N5O4 B138997 2'-Deoxywyosine CAS No. 129266-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129266-21-3

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1

InChI Key

IPHXYLSCKSTFDP-AEJSXWLSSA-N

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

Isomeric SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

Synonyms

2'-deoxywyosine

Origin of Product

United States

Structural Biology and Conformational Dynamics of 2 Deoxywyosine

Elucidation of the Imidazopurine Tricyclic Core Structure

Wyosine (B1684185) and its derivatives, including 2'-deoxywyosine, are distinguished by their complex imidazopurine tricyclic core, chemically identified as a 1H-imidazo[1,2-α]purine system. oup.com These hypermodified nucleosides are derived from guanosine (B1672433) and are found in specific transfer RNA (tRNA) molecules. oup.comnih.gov The fundamental structure of the wyosine family was established as 4,9-dihydro-4,6-dimethyl-3-β-D-ribofuranosyl-9-oxoimidazo[1,2-a]purine. ptbioch.edu.pl This core can be further modified at position 7 with various side chains. ptbioch.edu.pl

The simplest member of this series is wyosine (imG), which lacks the complex side chain at C7. oup.com Its structure was definitively confirmed through chemical synthesis and comparison with the natural nucleoside isolated from the yeast Torulopsis utilis. nih.gov this compound shares this tricyclic core but features a deoxyribose sugar instead of a ribose. Its chemical synthesis begins with 2'-deoxyguanosine (B1662781), which is converted into a tricyclic 1,N2-isopropeno intermediate (4-desmethyl-2'-deoxywyosine) before methylation to yield this compound. nih.gov A notable characteristic of wyosine-type nucleosides is the significant lability of their glycosidic bond, particularly under acidic conditions, a feature attributed to the 3-methylation of the guanine-derived unit. nih.govoup.com

Table 1: Structural Details of the Wyosine Core

FeatureDescriptionReference
Core System Imidazo[1,2-a]purine oup.comptbioch.edu.pl
Parent Nucleoside Guanosine oup.comptbioch.edu.pl
Systematic Name (Wyosine) 4,9-dihydro-4,6-dimethyl-3-β-D-ribofuranosyl-9-oxoimidazo[1,2-a]purine ptbioch.edu.pl
Key Substituents Methyl group at N4; Ribose or Deoxyribose at N3 ptbioch.edu.pltandfonline.com
Chemical Precursor (for this compound) 2'-Deoxyguanosine nih.gov

Solution-State Conformational Analysis

The unique tricyclic structure of wyosine and its derivatives, such as this compound, imposes significant conformational constraints. These constraints have been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and molecular modeling, revealing specific preferences for the orientation of the nucleobase relative to the sugar moiety.

The rigid structure of the wyosine family makes them excellent reference compounds in conformational studies. Due to intramolecular crowding between the N3-sugar moiety and the N4-methyl substituent, wyosine and its congeners are sterically locked into a specific conformation. tandfonline.com Molecular mechanics calculations and NMR studies have confirmed that wyosine and this compound are fixed in an almost perfect anti conformation. ptbioch.edu.pl

This fixed anti orientation has been utilized to develop and calibrate spectroscopic methods for analyzing the conformational equilibria of more flexible nucleosides. ptbioch.edu.pl Specifically, wyosine and this compound serve as 100% anti conformation standards in a graphical method developed for the syn-anti conformational analysis of nucleosides using 1D ¹H Nuclear Overhauser Effect (NOE) difference spectroscopy. ptbioch.edu.pl

One-dimensional ¹H NOE difference spectroscopy is a powerful technique for determining the relative orientation of the base and sugar in nucleosides. In this method, irradiation of specific protons on the sugar or the base leads to a measurable NOE enhancement on nearby protons, with the magnitude of the enhancement being dependent on the internuclear distance.

For wyosine and its derivatives, the anti conformation is definitively confirmed by a strong NOE signal observed between the H1' proton of the sugar and the protons of the N4-methyl group on the purine (B94841) core. tandfonline.comresearchgate.net This observation indicates a close spatial proximity consistent only with the anti orientation. A graphical method, calibrated using conformationally rigid molecules like this compound, allows for the semi-quantitative estimation of syn and anti conformer populations in other nucleosides based on their NOE data. ptbioch.edu.plresearchgate.net

The stability of the glycosidic bond is another key characteristic studied alongside conformation. Research has shown that this compound has one of the most labile glycosidic bonds among naturally occurring nucleoside structural units, undergoing spontaneous hydrolysis at neutral pH. nih.gov

Table 2: Hydrolytic Stability and Conformational Data for this compound

ParameterConditionValueReference
Glycosidic Bond Half-Life pH 4.6, 37°C4 minutes oup.com
pH 5.5, 37°C468 minutes (7.8 hours) oup.com
pH 7.0, 37°C19 days oup.com
Conformational Marker 1D ¹H NOE SpectroscopyStrong NOE between H1' and N4-CH₃ tandfonline.comresearchgate.net
Inferred Conformation Solution-statePredominantly anti ptbioch.edu.pltandfonline.com

Influence of Wyosine Derivatives on Localized tRNA Architecture

The bulky, tricyclic base of wyosine enhances stacking interactions with the adjacent bases in the anticodon loop, typically A36 and A38. tandfonline.com This strengthened stacking interaction significantly restricts the conformational flexibility of the anticodon, helping to maintain a precise and stable architecture required for accurate codon recognition on the ribosome. tandfonline.comresearchgate.net Molecular dynamics studies have shown that in the absence of wybutosine (B12426080) (a complex wyosine derivative), the tRNA backbone undergoes structural distortions, particularly in the anticodon stem-loop. acs.org

These modifications are crucial for translational fidelity. By stabilizing the codon-anticodon pairing, wyosine derivatives help to prevent ribosomal frameshifting, especially during the decoding of slippery sequences rich in U and A bases. nih.govsemanticscholar.org The structural rigidity conferred by wyosine ensures that the correct reading frame is maintained throughout protein synthesis. acs.org The modification landscape of tRNA, including the presence of wyosine derivatives, is therefore essential for the maintenance of the tRNA's architectural fold and its functional maturation. vliz.betandfonline.com

Biosynthetic Pathways and Enzymatic Machinery of Wyosine Derivatives

Comparative Enzymology and Pathway Divergence Across Domains of Life

While the initial steps of wyosine (B1684185) biosynthesis are conserved, significant divergence in the pathway is observed between Eukarya and Archaea. oup.comresearchgate.net Although four of the five core enzymes are considered ancient and likely present in the last common ancestor, their utilization and the final products differ. oup.comresearchgate.netoup.com In eukaryotes, the pathway generally proceeds linearly to produce wybutosine (B12426080) (yW) or its hydroxylated form, OHyW. oup.com

The biosynthesis of wyosine derivatives in Archaea exhibits greater diversity and modularity compared to eukaryotes. researchgate.netmdpi.com The pathway diverges after the formation of the common intermediate, 4-demethylwyosine (B1206707) (imG-14). nih.govresearchgate.net In Archaea, imG-14 is a crucial branch point that can be acted upon by three different enzymes, leading to a variety of final products. nih.govgenesilico.plnih.gov

This divergence gives rise to several archaea-specific wyosine derivatives, including:

Wyosine (imG): A simpler form lacking the C7 side chain, formed by the direct methylation of imG-14. oup.comoup.com This reaction is catalyzed by an archaeal enzyme designated Taw3 (tRNA archaeal wyosine). oup.commdpi.com

Isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG): These are two derivatives unique to Archaea. oup.comresearchgate.netnih.gov Their synthesis involves a peculiar bifunctional methyltransferase. Some archaeal Trm5 homologs (named aTrm5a or Taw22) can catalyze not only the initial N1-methylation of guanosine (B1672433) but also the C7-methylation of imG-14 to produce isowyosine (imG2). nih.govgenesilico.plscienceopen.com Isowyosine is then believed to be the precursor for 7-methylwyosine (mimG). nih.govgenesilico.pl This dual-specificity enzyme, acting on two different substrates at the same position in tRNAPhe, is a remarkable example of enzymatic evolution unique to certain archaea. nih.govnih.gov

yW-86 and yW-72: Previously thought to be only intermediates in the eukaryotic pathway, these compounds have been identified as final products in the tRNAs of several archaeal species. oup.comresearchgate.netebi.ac.uk This indicates that in some archaea, the pathway proceeds similarly to the initial stages of the eukaryotic pathway but terminates prematurely. oup.com

This enzymatic divergence reflects the wide variety of wyosine structures found across the archaeal domain, suggesting distinct evolutionary pressures and functional requirements for this critical tRNA modification. oup.comoup.com

Eukaryotic Wybutosine Biosynthesis in Saccharomyces cerevisiae

The biosynthesis of wybutosine (yW), a complex, tricyclic hypermodified nucleoside, in the cytoplasm of the eukaryote Saccharomyces cerevisiae is a well-established pathway involving the sequential action of five distinct enzymes. mdpi.comoup.com This pathway begins with a guanosine residue at position 37 of the phenylalanine transfer RNA (tRNAPhe) and proceeds through a series of intricate enzymatic steps to yield the final wybutosine modification, which is crucial for stabilizing codon-anticodon interactions during protein synthesis. nih.govwikipedia.orgembopress.org

The process is initiated by the methylation of guanosine (G) to create 1-methylguanosine (B33566) (m¹G). wikipedia.org This initial step is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase Trm5. semanticscholar.orgresearchgate.net Following this, four proteins, designated TYW1, TYW2, TYW3, and TYW4 (tRNA-yW synthesizing proteins 1-4), catalyze the subsequent reactions. nih.govnih.gov

The second step, and arguably the most chemically complex, is the formation of the tricyclic core of wybutosine, a compound known as 4-demethylwyosine (imG-14 or yW-187). researchgate.netnih.govtandfonline.com This reaction is catalyzed by TYW1, a radical-SAM enzyme that contains an iron-sulfur (Fe-S) cluster and utilizes flavin mononucleotide (FMN) as a cofactor. nih.govwikipedia.orgresearchgate.net The enzyme uses pyruvate (B1213749) as a source for a two-carbon unit that is inserted into the m¹G backbone. wikipedia.orgtandfonline.com

The third enzyme, TYW2, transfers an α-amino-α-carboxypropyl (acp) group from SAM to the tricyclic core, producing the intermediate 7-aminocarboxypropyl-demethylwyosine (yW-86). researchgate.netnih.gov Subsequently, TYW3, a methyltransferase, utilizes SAM to methylate the N4 position of the yW-86 intermediate, yielding 7-aminocarboxypropyl-wyosine (yW-72). wikipedia.orgresearchgate.netembopress.org

The final two steps of the pathway are believed to be carried out by the bifunctional enzyme TYW4. researchgate.net TYW4, an Ado-Met-dependent carboxymethyltransferase, first methylates the α-carboxy group of the side chain to form the intermediate yW-58. wikipedia.orgresearchgate.net It is then proposed that TYW4, possibly with other unidentified factors, catalyzes the methoxycarbonylation of the α-amino group to complete the synthesis of wybutosine. wikipedia.orgresearchgate.net

Research suggests that these enzymes may assemble into a multi-enzyme complex on the tRNAPhe substrate to efficiently carry out the sequential reactions. nih.govresearchgate.net This hypothesis is supported by the observation that in plants, the orthologs of TYW2 and TYW3 are found as a large fusion protein. nih.govembopress.orgnih.gov

Table 1: Enzymatic Steps in Wybutosine Biosynthesis in S. cerevisiae

StepEnzymeGeneSubstrateProductCofactor(s) / Donor Molecule
1tRNA (m¹G37) methyltransferaseTRM5Guanosine-37 (in tRNAPhe)1-methylguanosine (m¹G)S-adenosyl-L-methionine (SAM)
2tRNA-4-demethylwyosine synthaseTYW1 (YPL207w)1-methylguanosine (m¹G)4-demethylwyosine (imG-14 / yW-187)SAM, FMN, Pyruvate, [4Fe-4S] cluster
3tRNA-yW-86 synthaseTYW2 (YML005w)4-demethylwyosine (imG-14)7-aminocarboxypropyl-demethylwyosine (yW-86)S-adenosyl-L-methionine (SAM)
4tRNA-yW-72 methyltransferaseTYW3 (YGL050w)7-aminocarboxypropyl-demethylwyosine (yW-86)7-aminocarboxypropyl-wyosine (yW-72)S-adenosyl-L-methionine (SAM)
5tRNA-yW-58 synthase / Wybutosine synthaseTYW4 (YOL141w)7-aminocarboxypropyl-wyosine (yW-72)Wybutosine (yW)S-adenosyl-L-methionine (SAM)

Regulation of Biosynthetic Enzyme Expression and Activity

The level of wybutosine modification in tRNAPhe has been observed to change depending on cell growth conditions, cellular stress, and the availability of necessary cofactors like S-adenosylmethionine (SAM). nih.gov For instance, studies in Trypanosoma brucei have shown that cells with down-regulated expression of TYW1 genes exhibit a growth phenotype specifically under low-glucose conditions, indicating that the pathway is important for mitochondrial function and adaptation to metabolic stress. oup.com

In eukaryotes, the expression of the TYW1, TYW2, TYW3, and TYW4 genes is thought to be regulated by a variety of cellular factors, including nutrient availability and stress signals. ontosight.ai This regulatory control ensures that the energetically expensive process of wybutosine synthesis is coordinated with the cell's metabolic state. The absence or presence of the final wybutosine modification can, in turn, affect the regulation of protein expression. nih.gov Specifically, the modification status at position 37 of tRNAPhe plays a critical role in maintaining the translational reading frame, and its absence can increase the frequency of ribosomal frameshifting, which is a regulatory mechanism for the expression of certain viral and cellular genes. mdpi.comnih.gov

Therefore, the regulation of wybutosine biosynthesis appears to be a key component of a broader cellular strategy to modulate protein synthesis in response to environmental and metabolic cues.

Molecular Function and Biological Roles of 2 Deoxywyosine in Translational Processes

Contribution to Transfer RNA Structural Integrity and Stability

The intricate process of protein synthesis relies on the precise structure and stability of transfer RNA (tRNA) molecules. 2'-Deoxywyosine, a modified nucleoside found in the anticodon loop of specific tRNAs, plays a significant, albeit indirect, role in maintaining the functional conformation of these crucial adaptor molecules. While this compound itself is not naturally found in tRNA, the closely related wyosine (B1684185) nucleosides are critical. The study of this compound provides valuable insights into the chemical properties that make wyosine and its derivatives essential for tRNA structure.

Influence on the Anticodon Stem Loop Conformation

The anticodon stem-loop (ASL) of tRNA is a key structural domain that directly interacts with the messenger RNA (mRNA) codon. researchgate.net The conformation of this loop is critical for accurate decoding. Wyosine and its derivatives, located at position 37 (adjacent to the anticodon), are known to be crucial for stabilizing the ASL structure. mdpi.com These bulky, hydrophobic modifications help to maintain the canonical U-turn motif of the anticodon loop, a conformation essential for proper codon-anticodon pairing. embopress.org Computer modeling has shown that wyosine's structure fixes the molecule in an anti conformation, which contributes to the ordered structure of the anticodon loop. ptbioch.edu.pl This structural rigidity is thought to prevent the loop from adopting non-functional conformations, thereby ensuring that the anticodon is correctly presented for interaction with the mRNA. embopress.org

Kinetic Aspects of Glycosidic Bond Lability in tRNA Contexts

A defining characteristic of wyosine and its deoxy-analogue, this compound, is the exceptional lability of their glycosidic bonds. oup.com This bond, which connects the wyosine base to the sugar moiety, is significantly weaker than in standard nucleosides. Studies have shown that this compound undergoes spontaneous hydrolytic cleavage of its glycosidic bond at neutral pH and physiological temperature, making it one of the most labile naturally occurring nucleoside derivatives. nih.govoup.com

The instability of this bond is primarily attributed to the 3-methylation of the guanine (B1146940) base within the wyosine structure. oup.com This methylation introduces electronic strain that weakens the glycosidic linkage. While this lability might seem detrimental, it is a key feature of wyosine chemistry. In the context of tRNA, the surrounding structure and interactions with other molecules likely modulate this inherent instability. The study of the highly labile this compound helps to underscore the unique chemical properties that wyosine brings to the tRNA molecule, even though the tRNA itself contains the ribo-form.

Functional Impact on Messenger RNA Decoding Accuracy

The fidelity of protein synthesis is paramount for cellular function. Modified nucleosides within the tRNA anticodon loop, such as wyosine derivatives, are critical for ensuring the accurate translation of the genetic code.

Modulation of Codon-Anticodon Interactions

Wyosine derivatives, found at position 37 of tRNAPhe, play a direct role in modulating the interaction between the tRNA anticodon and the mRNA codon. nih.gov This modification helps to prevent improper pairing at the third "wobble" position of the codon, thereby restricting the decoding capacity of the tRNA to its specific codons. atspace.org The bulky and rigid structure of the wyosine base is thought to provide a steric block that prevents non-cognate codon-anticodon interactions, thus enhancing the specificity of decoding. mdpi.com This precise modulation of codon recognition is essential for maintaining the reading frame and preventing translational errors. nih.gov

Role in Maintaining Translational Fidelity and Efficiency

The presence of wyosine modifications is crucial for maintaining both the fidelity and efficiency of translation. oup.com By ensuring proper codon-anticodon pairing, these modifications prevent ribosomal frameshifting, a type of translational error where the ribosome shifts its reading frame, leading to the synthesis of a non-functional protein. nih.gov The absence of wyosine can lead to a significant increase in frameshift errors.

Evolutionary Implications of Wyosine Modifications for Genetic Code Interpretation

The evolution of the genetic code and the translational machinery is a complex story of increasing accuracy and efficiency. The emergence of tRNA modifications like wyosine was likely a critical step in this process. These modifications are considered ancient, with some researchers suggesting they are "chemical fossils" from the early RNA world. researchgate.net

The presence of wyosine and its derivatives exclusively in the tRNAPhe of Archaea and Eukarya suggests a specific evolutionary pressure to ensure the fidelity of phenylalanine incorporation. oup.com The complex biosynthetic pathways for these modifications, which differ between these two domains of life, highlight their fundamental importance. mdpi.com

The evolution of such complex modifications underscores a key principle in the evolution of translation: the need to resolve translational ambiguity. By restricting the decoding properties of certain tRNAs and preventing frameshifting, wyosine modifications allowed for a more precise interpretation of the genetic code. mdpi.com This increased fidelity was likely a prerequisite for the evolution of more complex organisms with larger and more sophisticated proteomes. The study of these modifications provides a window into the ancient strategies that life developed to ensure the faithful execution of the genetic blueprint.

Phenotypic Consequences of Altered Wyosine Modification Pathways in Model Organisms

The wyosine family of modifications, found at position 37 of tRNAPhe (tRNA specific for phenylalanine), is crucial for translational accuracy and efficiency in eukaryotes and archaea. nih.govnih.gov These complex, tricyclic guanosine (B1672433) derivatives are synthesized through a multi-step enzymatic pathway. Disruptions in this pathway, through the mutation or deletion of the responsible genes (named TYW genes in eukaryotes), lead to a variety of distinct and significant phenotypes in model organisms. These consequences underscore the importance of wyosine in maintaining cellular homeostasis and translational fidelity. nih.govembopress.org

The primary role of wyosine is to stabilize the codon-anticodon interaction on the ribosome, particularly for the phenylalanine codons UUU and UUC. acs.org Its bulky, hydrophobic structure prevents ribosomal frameshifting, a catastrophic error during protein synthesis. nih.govnih.gov Consequently, the absence or alteration of the wyosine modification on tRNAPhe is a direct cause of increased -1 frameshifting, where the ribosome shifts its reading frame by one nucleotide. nih.govnih.gov This can lead to the production of non-functional or toxic proteins and is often detrimental to the cell. nih.gov

In the budding yeast Saccharomyces cerevisiae, a primary model organism for studying these pathways, the deletion of any of the four genes essential for wybutosine (B12426080) (yW) synthesis—TYW1, TYW2, TYW3, and TYW4—results in the complete absence of the final yW modification. embopress.org Instead, various precursors accumulate. For instance, a ΔTYW1 mutant accumulates the initial precursor m1G (1-methylguanosine), while ΔTYW2, ΔTYW3, and ΔTYW4 mutants accumulate later intermediates. nih.govembopress.org While yeast strains lacking wyosine are viable, they exhibit distinct phenotypes. Studies have demonstrated a clear link between the degree of tRNAPhe modification and the efficiency of -1 frameshifting in vivo. nih.gov Mutants that accumulate earlier precursors in the pathway show a higher rate of frameshifting compared to those with more complete, albeit still unfinished, modifications. nih.gov

In the protist Trypanosoma brucei, the organism responsible for African sleeping sickness, the wyosine pathway has unique features, including duplicated genes for some steps of the synthesis. oup.com RNA interference (RNAi) to knock down the expression of the TYW1 orthologs (TbTYW1S or TbTYW1L) revealed significant growth defects, particularly under low-glucose conditions where cells must rely on mitochondrial oxidative phosphorylation. oup.com This indicates that the wyosine modification is important for mitochondrial function in these organisms. oup.comoup.com The observed phenotypes included decreased respiration and an increased mitochondrial membrane potential, highlighting the critical role of proper tRNA modification for organellar translation and cellular energy metabolism. oup.comoup.com

Research has also pointed to the pathological consequences of disrupted wyosine modification in higher eukaryotes. For example, tRNAPhe isolated from mouse neuroblastoma cells was found to contain the simple precursor m1G instead of the fully modified hydroxywybutosine (OHyW). embopress.org Similarly, tRNA from Ehrlich ascites tumor cells contained an undermodified version of OHyW. embopress.org These findings imply a correlation between cellular stress or disease states, like cancer, and defects in the wyosine modification pathway. embopress.org

The following table summarizes the observed phenotypes resulting from the disruption of wyosine biosynthesis genes in different model organisms.

Model OrganismDisrupted Gene(s)Accumulated tRNAPhe ModificationObserved Phenotype(s)
Saccharomyces cerevisiae (Yeast)ΔTYW1m1GIncreased -1 ribosomal frameshifting. nih.gov
Saccharomyces cerevisiae (Yeast)ΔTYW2yW-187 (imG-14)Increased -1 ribosomal frameshifting. nih.govembopress.org
Saccharomyces cerevisiae (Yeast)ΔTYW3yW-86Absence of wybutosine. embopress.org
Saccharomyces cerevisiae (Yeast)ΔTYW4yW-72Absence of wybutosine; increased frameshifting. embopress.org
Trypanosoma brucei (Protist)TbTYW1S / TbTYW1L (RNAi)Hypomodified tRNAPheGrowth defect in low-glucose media; decreased respiration; increased mitochondrial membrane potential. oup.com
Mus musculus (Mouse)(Neuroblastoma cells)m1G instead of OHyWAssociated with a cancerous state. embopress.org
Mus musculus (Mouse)(Ehrlich ascites tumor)Undermodified OHyWAssociated with a cancerous state. embopress.org

Compound Index

Advanced Methodologies for Analysis and Characterization of 2 Deoxywyosine and Its Rna Conjugates

Spectroscopic Techniques for Structural and Conformational Investigations

Spectroscopic methods are paramount in elucidating the three-dimensional structure and conformational dynamics of 2'-Deoxywyosine and its RNA adducts. These techniques provide a window into the molecular architecture, which is crucial for understanding their biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Nucleoside and Oligonucleotide Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. byjus.com For this compound and its derivatives, NMR has been instrumental in conformational analysis. ptbioch.edu.plnih.gov

One-dimensional (1D) ¹H NMR spectroscopy offers initial insights into the structure, with chemical shifts of protons providing clues about their local environment. hmdb.camsu.edu For instance, the proximity of the sugar moiety and the N-4 methyl group in wyosine (B1684185) and its 2'-deoxy congener creates steric hindrance, forcing the molecule into an almost perfect anti conformation. ptbioch.edu.pl This fixed conformation has been leveraged to develop new NMR methods for syn-anti conformational analysis of other nucleosides. ptbioch.edu.plnih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Nucleoside Protons msu.edu

Proton TypeChemical Shift Range (ppm)
Aromatic (Base)5.0 - 8.5
Anomeric (H-1')5.5 - 6.5
Sugar (H-2' to H-5')3.5 - 5.0
Hydroxyl (OH)Variable (concentration and temperature dependent)
Methyl (CH₃)1.5 - 2.5

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and other experimental conditions. msu.edu

Mass Spectrometry (MS) for Identification and Mapping of Modified Nucleosides

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of modified nucleosides within complex biological mixtures, such as RNA digests. wikipedia.org Its high sensitivity and mass accuracy allow for the precise determination of molecular weights, providing direct evidence for the presence of modifications like this compound.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. wikipedia.org In a typical bottom-up approach, RNA is enzymatically digested into smaller fragments or individual nucleosides. acs.orgnih.gov These are then separated, often by liquid chromatography, and introduced into the mass spectrometer. The precursor ion corresponding to the modified nucleoside is selected and fragmented, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov This technique has been crucial in identifying various wyosine derivatives in tRNA from diverse organisms. oup.com

The fragmentation patterns can reveal information about the base, the sugar, and the nature of the modification. For instance, the mass difference between the intact nucleoside and the free base corresponds to the mass of the deoxyribose sugar. Specific fragment ions can confirm the identity of the modified base.

Table 2: Common Mass Spectrometry Techniques for Nucleoside Analysis

TechniquePrincipleApplication
Electrospray Ionization (ESI)Soft ionization technique that produces intact molecular ions from solution.Analysis of polar and thermally labile molecules like nucleosides and oligonucleotides.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Soft ionization technique where a laser strikes a matrix containing the analyte.Analysis of large biomolecules, including RNA and DNA.
Tandem MS (MS/MS)Involves multiple stages of mass analysis, typically for structural elucidation.Identification and sequencing of modified oligonucleotides. wikipedia.org

Complementary Spectroscopic Approaches (e.g., FTIR, Raman Spectroscopy) for Structural Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum that reveals the presence of specific functional groups. nih.gov For example, the characteristic stretching frequencies of C=O, N-H, and C-N bonds in the wyosine base can be identified. tandfonline.com

Raman spectroscopy, which involves the inelastic scattering of monochromatic light, is particularly well-suited for studying nucleic acids in aqueous solutions. spectroscopyonline.com The Raman spectrum provides a unique "fingerprint" of the molecule, with distinct peaks corresponding to vibrations of the purine (B94841) and pyrimidine (B1678525) rings, the sugar-phosphate backbone, and any modifications. spectroscopyonline.comresearchgate.net These techniques can be used to study conformational changes and intermolecular interactions. tandfonline.com

Chromatographic and Electrophoretic Separation Methods

Separation techniques are essential for isolating and quantifying this compound and its RNA conjugates from complex biological samples prior to or in conjunction with spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nucleosides. wikipedia.org In the context of this compound, HPLC is used to separate it from other canonical and modified nucleosides present in an enzymatic digest of RNA. helixchrom.comnih.gov

Reverse-phase HPLC is the most common mode used for nucleoside analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved. sigmaaldrich.com

Quantification is typically performed using a UV detector, as nucleosides have strong UV absorbance. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), combining the separation power of HPLC with the detection capabilities of MS. nih.govhelixchrom.com This hyphenated technique is particularly powerful for the analysis of low-abundance modified nucleosides.

Table 3: Typical Parameters for HPLC Analysis of Nucleosides sigmaaldrich.com

ParameterTypical Setting
ColumnC18 reverse-phase (e.g., 2.1-4.6 mm ID, 50-250 mm length)
Mobile PhaseGradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate0.2 - 1.0 mL/min
DetectionUV-Vis (e.g., 260 nm) or Mass Spectrometry
Injection Volume5 - 20 µL

Capillary Electrophoresis for Modified RNA Fragment Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like RNA fragments. diva-portal.org It offers advantages such as high efficiency, short analysis times, and low sample consumption. rsc.org

In CE, separation occurs in a narrow-bore capillary filled with an electrolyte solution under the influence of a high electric field. The migration of analytes is based on their charge-to-size ratio. For RNA analysis, a sieving matrix is often included in the buffer to separate fragments based on size. diva-portal.org

Capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE) are two common modes used for RNA analysis. acs.orgdiva-portal.org CE can be coupled with mass spectrometry (CE-MS) to provide both separation and identification of modified RNA fragments, enabling the mapping of modifications like this compound within an RNA sequence. acs.orgnih.gov This approach has been successfully used to characterize post-transcriptional modifications in various tRNAs. acs.orgnih.gov

Biochemical Assays for Enzyme Kinetics and Substrate Specificity

The elucidation of the biosynthetic pathway of wyosine and its derivatives, complex modifications of guanosine (B1672433) in tRNA, relies heavily on advanced biochemical assays. These assays are crucial for understanding the kinetics, mechanisms, and substrate preferences of the enzymes involved. The study of these enzymes provides a window into the intricate processes of RNA modification.

In Vitro Reconstitution of Biosynthetic Pathways

The sequential nature of wyosine biosynthesis lends itself to analysis via in vitro reconstitution, where the pathway is rebuilt outside of a living organism using purified components. This approach has been instrumental in defining the function of individual enzymes and confirming the sequence of modification steps. nih.govembopress.org

Researchers have successfully reconstituted portions of the wybutosine (B12426080) (yW) synthesis pathway using recombinant enzymes. nih.gov In one such study, four key genes in Saccharomyces cerevisiae—TYW1, TYW2, TYW3, and TYW4—were identified as essential for yW synthesis. embopress.org The function of the enzymes encoded by these genes was confirmed by incubating tRNAPhe intermediates purified from specific gene-deletion strains with the corresponding recombinant enzyme. nih.govpnas.org

For example, the activity of TYW2, which transfers an α-amino-α-carboxypropyl (acp) group from S-adenosylmethionine (AdoMet), was confirmed by incubating tRNAPhe containing the precursor 4-demethylwyosine (B1206707) (imG-14) with recombinant TYW2 and AdoMet. nih.govpnas.org Mass spectrometry analysis clearly showed the conversion of imG-14 to its acp-modified product, yW-86, confirming the enzymatic function of TYW2. nih.govpnas.org Similarly, the bifunctional nature of the TYW4 enzyme, which catalyzes both methylation and methoxycarbonylation, was demonstrated when its recombinant form converted the yW-72 intermediate directly to the final wybutosine product in vitro. nih.gov

In archaea, in vitro reconstitution assays using recombinant proteins have also been pivotal. pnas.org For instance, archaeal TYW2 homologs from Pyrococcus horikoshii (PhTYW2) and Methanocaldococcus jannaschii (MJ1557) were shown to possess the enzymatic activity to form yW-86 from an imG-14-containing tRNA substrate. pnas.org These reconstitution studies are fundamental for verifying the predicted functions of enzymes identified through genomic analysis and for exploring the diversity of these pathways across different domains of life. oup.com

Table 1: In Vitro Reconstitution of Wyosine Biosynthesis Steps

Enzyme Organism Substrate (in tRNAPhe) Product (in tRNAPhe) Cofactor Key Finding Reference(s)
TYW2 Saccharomyces cerevisiae imG-14 (yW-187) yW-86 AdoMet Confirmed acp transferase activity. nih.govpnas.org
TYW3 Saccharomyces cerevisiae yW-86 yW-72 AdoMet Confirmed N4-methylation activity. nih.gov
TYW4 Saccharomyces cerevisiae yW-72 Wybutosine (yW) AdoMet Demonstrated bifunctional (methylation and methoxycarbonylation) activity. nih.gov

Mutagenesis and Functional Analysis of Modifying Enzymes

Site-directed mutagenesis is a powerful tool for dissecting the functional roles of specific amino acid residues within an enzyme's active site. This technique has been extensively applied to the enzymes of the wyosine biosynthetic pathway to understand their catalytic mechanisms and substrate recognition. acs.orgplos.org

Studies on the radical S-adenosyl-l-methionine (SAM) enzyme TYW1, which catalyzes the formation of the tricyclic imG-14 core, have utilized mutagenesis to identify key residues. acs.orgarizona.edu For example, a conserved lysine (B10760008) residue (K41 in Methanocaldococcus jannaschii TYW1) was shown to be essential for activity. acs.org Mutation of this lysine to alanine (B10760859) (K41A) resulted in an inactive enzyme, providing evidence for its role in forming a Schiff base with the pyruvate (B1213749) substrate. acs.org Furthermore, mutagenesis of cysteine residues within the iron-sulfur cluster-binding motifs confirmed their role in coordinating the [4Fe-4S] clusters necessary for the radical-based reaction. arizona.edu

The functional analysis of TYW2 has also benefited from mutagenesis. Structure-guided analysis of human TYW2 (hTYW2) identified several conserved residues that interact with the AdoMet cofactor. plos.org Mutational studies revealed that residues K225 and E265 are critical for the enzyme's acp transfer activity. plos.org This is consistent with findings for the archaeal TYW2 homolog, where mutation of the corresponding residues (R116A and E155A) nearly eliminated enzymatic activity. plos.org

In some archaea, a bifunctional tRNA methyltransferase, designated Taw22, catalyzes both the N1-methylation of guanosine (to form m1G) and the C7-methylation of imG-14 (to form imG2). scienceopen.com Mutagenesis of the Taw22 enzyme from Pyrococcus abyssi provided insights into this dual specificity. scienceopen.com Substitutions of specific conserved amino acids had differential effects: mutations like P260N, E173A, and R174A affected the formation of m1G and imG2 differently, while mutating other residues like R134, F165, E213, and P262 to alanine abolished both activities, indicating their fundamental role in catalysis or substrate binding. scienceopen.com

Table 2: Functional Analysis of Wyosine Pathway Enzymes via Mutagenesis

Enzyme Organism Mutant Effect on Activity Implied Function of Residue Reference(s)
TYW1 Methanocaldococcus jannaschii K41A Inactive Essential for substrate binding (Schiff base formation). acs.org
hTYW2 Homo sapiens K225A Loss of activity Critical for enzymatic activity, likely AdoMet interaction. plos.org
hTYW2 Homo sapiens E265A Loss of activity Critical for enzymatic activity, likely AdoMet interaction. plos.org
Taw22 Pyrococcus abyssi R134A Abolished both m1G and imG2 formation Fundamental role in catalysis or substrate binding. scienceopen.com
Taw22 Pyrococcus abyssi F165A Abolished both m1G and imG2 formation Fundamental role in catalysis or substrate binding. scienceopen.com

Synthetic Chemistry and Research Applications of 2 Deoxywyosine and Its Analogs

Chemical Synthesis Strategies for 2'-Deoxywyosine

The creation of this compound in the laboratory is a complex process that necessitates precise control over chemical reactions to build its characteristic tricyclic structure from more common nucleoside precursors.

Multi-step Reaction Sequences from Deoxyguanosine Precursors

The primary route for the chemical synthesis of this compound begins with the readily available nucleoside, 2'-deoxyguanosine (B1662781). The process is a multi-step endeavor that involves the strategic formation of the additional rings onto the purine (B94841) core. A key step in this sequence is the conversion of 2'-deoxyguanosine into a tricyclic intermediate known as 4-desmethyl-2'-deoxywyosine. This transformation establishes the core ring system of the target molecule.

Following the formation of this intermediate, a methylation reaction is carried out. This step introduces a methyl group to the structure, resulting in the formation of this compound. The final stage of the synthesis involves the removal of any protecting groups that were added to shield reactive parts of the molecule during the preceding steps.

Considerations for Glycosidic Bond Lability during Synthesis

A significant challenge in the synthesis of this compound is the inherent instability of its glycosidic bond. This bond, which links the tricyclic base to the deoxyribose sugar, is notably prone to cleavage under hydrolytic conditions. In fact, this compound is recognized as one of the most labile naturally occurring nucleosides in this regard.

This lability necessitates careful consideration throughout the synthetic process. Reaction conditions, particularly pH and temperature, must be meticulously controlled to prevent the undesired cleavage of the glycosidic bond, which would lead to the separation of the sugar and the base and a significant reduction in the yield of the final product. The choice of protecting groups and the methods for their removal are also critical to maintaining the integrity of the molecule.

Design and Synthesis of this compound Analogs

The unique structure of this compound makes it an attractive scaffold for the design and synthesis of novel analogs. These analogs can feature modifications to both the tricyclic base and the sugar moiety, opening up avenues for new functionalities and research applications.

Structural Modifications and Derivative Generation

The generation of this compound analogs can be approached in several ways. Modifications to the tricyclic ring system can include the introduction of different functional groups to alter its electronic and steric properties. For instance, analogs with varying substitution patterns on the aromatic rings can be synthesized to fine-tune their fluorescent properties or their ability to interact with other molecules.

Another avenue for creating analogs involves modifying the deoxyribose sugar. This can range from simple changes, such as the introduction of a 2'-fluoro or 2'-O-methyl group, to more complex alterations of the sugar ring itself. The synthesis of C-nucleoside analogs, where the nitrogen of the glycosidic bond is replaced by a carbon atom, represents a more profound structural change that can significantly impact the molecule's stability and biological activity.

Incorporation of Analogs into Synthetic Oligonucleotides

To explore the impact of this compound and its analogs on the properties of DNA, they must be incorporated into synthetic oligonucleotides. The most widely used method for this is solid-phase phosphoramidite (B1245037) chemistry. nih.gov This automated process involves the sequential addition of nucleotide building blocks to a growing DNA chain that is attached to a solid support. cosmobio.co.jp

For the incorporation of a modified nucleoside like this compound, a corresponding phosphoramidite derivative must first be synthesized. This involves protecting the reactive functional groups on the nucleoside and then adding a phosphoramidite group to the 3'-hydroxyl of the deoxyribose sugar. This phosphoramidite building block can then be used in a standard DNA synthesizer to insert the this compound analog at specific positions within an oligonucleotide sequence. beilstein-journals.org

Step Description Key Reagents/Conditions
1. Detritylation Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.Trichloroacetic acid (TCA) in dichloromethane
2. Coupling Addition of the activated phosphoramidite of the incoming nucleotide (e.g., this compound phosphoramidite) to the free 5'-hydroxyl group.Tetrazole or a similar activator
3. Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.Acetic anhydride (B1165640) and N-methylimidazole
4. Oxidation Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.Iodine in the presence of water and pyridine
5. Cleavage and Deprotection Release of the completed oligonucleotide from the solid support and removal of all protecting groups.Concentrated ammonium (B1175870) hydroxide

Research Applications of Synthetically Modified Oligonucleotides

The incorporation of this compound and its analogs into oligonucleotides opens up a range of research applications, primarily leveraging their potential as fluorescent probes.

The tricyclic nature of the wyosine (B1684185) base often imparts intrinsic fluorescence to the nucleoside. This property can be exploited to study the structure, dynamics, and interactions of nucleic acids. When a fluorescent analog of this compound is incorporated into a DNA strand, changes in its fluorescence emission can provide information about its local environment. For example, alterations in fluorescence intensity or wavelength can indicate changes in DNA conformation, such as the transition between different helical forms, or the binding of proteins or small molecules to the DNA.

Probing RNA-Protein Interactions

The study of RNA-protein interactions is fundamental to understanding numerous cellular processes, from gene expression and regulation to the assembly of large ribonucleoprotein (RNP) complexes. Synthetic nucleoside analogs are invaluable tools in this field, allowing for the dissection of molecular contacts and the energetic contributions of specific functional groups to binding affinity and specificity. While the application of this compound in this context is not extensively documented in publicly available research, its unique tricyclic structure provides a compelling scaffold for the design of novel molecular probes.

The general strategy for using synthetic nucleotide analogs to probe RNA-protein interactions involves incorporating them at specific positions within an RNA molecule and assessing the impact on protein binding. nih.gov A significant change in binding affinity upon substitution suggests that the modified portion of the nucleoside is involved in a critical interaction with the protein.

One established approach involves the synthesis of analogs with subtle alterations to functional groups. For instance, the removal or modification of a hydrogen-bond donor or acceptor on the nucleobase can reveal precise points of contact between the RNA and the protein. Given the complex aromatic surface of the wyosine base, a series of this compound analogs could be synthesized to systematically probe interactions. For example, modifications to the exocyclic amine or the various positions on the tricyclic ring system could identify key recognition determinants.

Another powerful technique for mapping RNA-protein interfaces is photochemical cross-linking. springernature.com This method utilizes photoreactive nucleoside analogs that, upon activation with UV light, form a covalent bond with a nearby amino acid residue in the binding pocket of a protein. While this has been successfully applied with various other nucleoside analogs, the development of a photoreactive this compound analog could provide a unique tool for capturing and identifying proteins that bind to wyosine-containing regions of nucleic acids. The synthesis of such a probe would likely involve the attachment of a photoreactive group, such as an aryl azide (B81097) or a benzophenone, to the wyosine base.

The table below illustrates hypothetical this compound analogs and their potential applications in studying RNA-protein interactions, based on established methodologies with other nucleoside analogs.

Analog NameModificationPotential ApplicationResearch Question Addressed
2'-Deoxy-7-deazawyosineNitrogen at position 7 of the purine core is replaced with a carbon.Probing hydrogen bonding interactions.Does the protein form a hydrogen bond with the N7 of the wyosine base?
2'-Deoxy-N4-methylwyosineAddition of a methyl group to the exocyclic amine.Investigating steric and electronic effects in the binding pocket.Is the exocyclic amine involved in a tight binding pocket, and what is the electronic nature of the interaction?
5-(Azidophenacyl)-2'-deoxywyosineAttachment of a photoreactive azidophenacyl group.Covalent cross-linking to identify binding partners.Which protein(s) in a cellular extract bind directly to this specific position in the RNA?

Developing Tools for Molecular Biology Research

Beyond probing specific interactions, synthetic nucleosides are frequently developed into versatile tools for broader applications in molecular biology, including cellular imaging and diagnostics. Fluorescent nucleoside analogs are particularly powerful in this regard, as they can report on changes in their local environment, such as those that occur during hybridization or protein binding.

The development of a fluorescent this compound analog could offer a sensitive probe for detecting specific nucleic acid sequences or structures. The intrinsic fluorescence of the wyosine base, while weak, provides a starting point for chemical modifications to enhance its photophysical properties. The synthesis of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon binding to their target, is a particularly attractive strategy. For example, a tricyclic 2'-deoxycytidine (B1670253) analog, DEAtC, has been developed as a fluorescence turn-on DNA hybridization probe that shows enhanced emission when correctly base-paired with guanine (B1146940). nih.gov A similar design principle could be applied to this compound, creating a probe that fluoresces upon incorporation into a specific nucleic acid context.

Such fluorescent analogs of this compound could be incorporated into oligonucleotides for use in a variety of applications:

Fluorescence In Situ Hybridization (FISH): Probes containing fluorescent this compound could be used to visualize the location of specific DNA or RNA sequences within fixed cells.

Real-time Monitoring of Nucleic Acid Dynamics: Environmentally sensitive fluorescent analogs could allow for the real-time tracking of conformational changes in nucleic acids, such as the formation of non-canonical structures or the binding of proteins.

Diagnostic Assays: The high sensitivity and specificity of fluorescence-based detection make these probes suitable for the development of diagnostic tools for detecting specific nucleic acid biomarkers.

Another avenue for the development of molecular biology tools based on this compound is the attachment of affinity tags, such as biotin. Biotinylated oligonucleotides are widely used for the purification of interacting molecules in a technique known as a pull-down assay. nih.gov A biotinylated this compound analog could be incorporated into an RNA probe to specifically isolate and identify proteins that recognize this modified base. This would be particularly useful for studying the factors that interact with wyosine-containing tRNAs.

The table below outlines potential molecular biology tools based on this compound analogs and their envisioned applications.

ToolAnalog ComponentPrinciple of OperationExample Application
Fluorescent Hybridization ProbeThis compound analog with enhanced quantum yieldIncreased fluorescence upon hybridization to a complementary strand.Detection of a specific mRNA transcript in a cell.
Environmentally Sensitive ProbeSolvatochromic this compound analogShift in fluorescence emission wavelength upon protein binding.Monitoring the binding of a protein to a specific DNA sequence in real-time.
Affinity-tagged OligonucleotideBiotin-conjugated this compoundSpecific capture of binding partners using streptavidin-coated beads.Isolation and identification of proteins that bind to wyosine-modified tRNA mimics.

Genetic and Evolutionary Perspectives of 2 Deoxywyosine Modifying Systems

Genomic Identification and Phylogenetic Analysis of Wyosine (B1684185) Biosynthetic Genes

The identification of genes responsible for wyosine biosynthesis has largely been accomplished through a combination of reverse genetics, comparative genomics, and mass spectrometry. ebi.ac.ukembopress.org The yeast Saccharomyces cerevisiae has served as a primary model system for eukaryotes, leading to the characterization of the "TYW" gene family (tRNA-yW synthesizing). ebi.ac.uk

Homologs of these genes have been identified across eukaryotic and archaeal genomes through database searches using known protein sequences as queries. oup.comnih.gov For instance, BLAST searches using S. cerevisiae yW enzyme sequences helped identify the corresponding genes in the protist Trypanosoma brucei. oup.com In Archaea, the homologous enzymes are referred to as "TAW" (tRNA-archaeal Wyosine synthesizing). researchgate.net

Key genes in the wyosine biosynthetic pathway include:

TRM5: This gene encodes the tRNA:m¹G37 methyltransferase, which catalyzes the initial and prerequisite step: the methylation of guanosine (B1672433) at position 37 to form 1-methylguanosine (B33566) (m¹G). nih.gov This enzyme is evolutionarily distinct from its functional counterpart in Bacteria (TrmD). nih.gov

TYW1/TAW1: This radical SAM enzyme is responsible for the formation of the tricyclic core of wyosine, known as 4-demethylwyosine (B1206707) (imG-14), from the m¹G precursor. oup.comnih.gov

TYW2/TAW2: This enzyme adds the main body of the side chain from S-adenosylmethionine (SAM) to the tricyclic core. researchgate.net

TYW3/TAW3: This methyltransferase catalyzes the methylation of the wyosine intermediate. researchgate.netoup.com

TYW4: Found in eukaryotes, this bifunctional enzyme handles the final maturation steps to produce wybutosine (B12426080) (yW). ebi.ac.uk

TYW5: Present in some eukaryotes, including humans, this enzyme can further hydroxylate yW to form hydroxywybutosine (OHyW). researchgate.net

Phylogenetic analyses reveal a diverse and ancient history for these genes. For example, in the kinetoplastid lineage, which includes Trypanosoma, gene duplication events have led to the presence of two distinct TYW1 genes (TbTYW1L and TbTYW1S). oup.comoup.com This duplication allows for two separate wyosine synthesis pathways in this organism: one in the cytosol producing hydroxywybutosine and another, more archaeal-like pathway, in the mitochondrion producing wyosine. oup.com

Table 1: Key Genes in Wyosine and Wybutosine Biosynthesis

Gene/EnzymeDomain(s)FunctionPrecursorProduct
TRM5Eukarya, ArchaeaN1-methylation of G37Guanosine-37m¹G-37
TYW1/TAW1Eukarya, ArchaeaFormation of tricyclic corem¹G-374-demethylwyosine (imG-14)
TYW2/TAW2Eukarya, ArchaeaSide chain additionimG-14yW-86
TYW3/TAW3Eukarya, ArchaeaN4-methylationyW-86yW-72
TYW4EukaryaCarboxylation and methylationyW-72Wybutosine (yW)
TYW5Eukarya (some)HydroxylationWybutosine (yW)Hydroxywybutosine (OHyW)

Interplay between tRNA Modification Genes and Cellular Stress Responses

The modification status of tRNA is not static; it is a dynamic process that can be modulated in response to environmental cues and cellular stress. nih.gov Variations in tRNA modifications can affect the translation of specific mRNAs, allowing cells to mount adaptive responses. nih.govresearchgate.net This regulation can occur through codon-biased translation, where tRNAs with specific modifications are required for the efficient translation of mRNAs enriched in corresponding codons, often those encoding stress-response proteins. nih.govmdpi.com

While the direct link between wyosine modification levels and specific stress responses is an area of ongoing research, the crucial role of wyosine in maintaining translational fidelity suggests its importance in ensuring the correct synthesis of proteins, which is paramount during stress conditions. semanticscholar.org The absence of wybutosine is known to increase ribosomal frameshifting, an event that would be highly detrimental to a cell trying to produce functional stress-response proteins. frontiersin.org The dynamic regulation of the tRNA epitranscriptome, including complex modifications like wyosine, is emerging as a key layer of gene expression control that facilitates cellular homeostasis and adaptation. researchgate.net

Bioinformatics Approaches for Predicting and Mapping tRNA Modifications

The study of tRNA modifications has been significantly advanced by the development of specialized bioinformatics tools and high-throughput sequencing methods.

Predicting Modifications: Computational methods like tRNAmodpred have been developed to predict post-transcriptional modifications in tRNA sequences. nih.govresearchgate.net These tools work by taking a set of protein sequences from an organism's proteome and identifying homologs of known tRNA modification enzymes. nih.gov By mapping these identified enzymes to known modification pathways from databases like MODOMICS , tRNAmodpred can generate a theoretical profile of possible modifications for a given tRNA sequence. nih.govresearchgate.net This approach is invaluable for analyzing newly sequenced genomes and predicting the modification status of tRNAs. researchgate.net

Mapping Modifications: Mapping tRNA modifications using sequencing data is challenging due to the high density of modifications and the repetitive nature of tRNA genes. rna-seqblog.com Standard RNA-sequencing alignment tools can produce artifacts. To overcome this, dedicated mapping strategies have been developed. One such workflow involves:

Creating a modified reference genome where known tRNA loci are masked.

Appending intronless tRNA precursor sequences as separate "artificial chromosomes."

Using a multi-pass mapping approach to accurately assign reads to their correct tRNA gene, minimizing mapping errors. rna-seqblog.com

This accurate mapping allows for the identification of mismatches or other signals in the sequencing data that correspond to the presence of a chemical modification. rna-seqblog.com Newer methods using nanopore direct RNA sequencing, coupled with machine learning models like those in the Dorado basecaller, are also being employed. biorxiv.org These can directly detect some modifications and, through "off-label use," algorithms like MoDorado can infer the presence of other modifications by analyzing the prediction patterns of pre-trained models. biorxiv.org These computational and sequencing-based approaches are essential for creating comprehensive maps of the tRNA modification landscape across different organisms and conditions. nih.govbiorxiv.org

Emerging Research Directions and Future Perspectives

High-Throughput Omics Approaches for Comprehensive tRNA Modification Profiling

The advent of high-throughput "omics" technologies is revolutionizing the study of tRNA modifications, including the wyosine (B1684185) family of nucleosides. These approaches allow for the large-scale, simultaneous analysis of numerous modifications, providing a more holistic view of the "epitranscriptome." nih.govbiorxiv.orgmdpi.com

Advanced mass spectrometry-based platforms are at the forefront of this revolution. nih.gov These systems enable the development of high-throughput tRNA isolation and modification profiling. nih.govbiorxiv.org For instance, a recently developed platform can process 96 samples in under 15 hours, generating vast amounts of data on tRNA modifications. nih.gov Such technologies are instrumental in creating comprehensive regulatory networks of tRNA modifications, as demonstrated in studies on Pseudomonas aeruginosa. nih.govbiorxiv.org

Furthermore, chemically based methods like tRNA reduction and cleavage sequencing (TRAC-Seq) offer single-nucleotide resolution for mapping specific modifications, such as 7-methylguanosine (B147621) (m7G). nih.gov While currently focused on other modifications, the principles of these techniques could be adapted to develop specific high-throughput methods for profiling 2'-deoxywyosine and its derivatives, providing unprecedented detail about their distribution and dynamics within the tRNA population. nih.gov The integration of data from these various omics pipelines is crucial for understanding the complex interplay between different molecular components in both normal biological systems and in disease states like cancer. mdpi.com

Cryo-Electron Microscopy and X-ray Crystallography for Enzyme-tRNA Complex Structures

Understanding the precise three-dimensional structures of the enzymes that synthesize and interact with this compound is critical to elucidating their function. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques that provide atomic-level insights into these molecular interactions. biotechniques.comberstructuralbioportal.orgnih.govbiologiachile.cl

X-ray crystallography has been a cornerstone of structural biology, enabling the determination of detailed 3D structures of biological macromolecules. berstructuralbioportal.orgnih.govbiologiachile.cl This technique has been successfully used to study a variety of enzyme-substrate complexes, including those involving tRNA. mdpi.com For example, the crystal structure of an archaeal tyrosyl-tRNA synthetase has been solved in complex with a caged L-tyrosine, demonstrating the feasibility of capturing enzyme-substrate interactions at high resolution. mdpi.com Such studies provide a static yet highly detailed picture of the active site and the specific residues involved in catalysis. biologiachile.cl

Cryo-EM has emerged as a complementary and increasingly powerful technique, particularly for large and flexible macromolecular complexes that are difficult to crystallize. biotechniques.comnih.govnews-medical.net Recent cryo-EM studies have revealed the structures of key enzymes involved in tRNA processing and modification, such as the Elongator complex and the tRNA splicing endonuclease (TSEN). biotechniques.comnih.govnews-medical.net These studies have provided crucial information on how these enzymes recognize and bind their tRNA substrates. biotechniques.comnews-medical.net For instance, the structure of the human tRNA methyltransferase FTSJ1-THADA complex with its tRNA substrate was recently solved using cryo-EM, offering insights into tRNA recognition. ebi.ac.uk Similarly, cryo-EM has been used to understand how the METTL6 enzyme, with the help of a partner protein, selects specific tRNAs for modification. embl.org Although direct structural data for enzymes specifically processing this compound is still emerging, these advancements pave the way for future studies that will undoubtedly illuminate the structural basis of its biosynthesis and function.

Computational Modeling and Simulation of this compound in Ribonucleoprotein Complexes

Computational modeling and simulation have become indispensable tools for studying the dynamic behavior of biological macromolecules. nih.govscienceeurope.org These methods complement experimental techniques by providing insights into the conformational changes and interactions that are often difficult to capture experimentally. nih.gov

The development of computational methods for predicting the 3D structure of RNA has been stimulated by successes in protein structure modeling. nih.govscienceeurope.org These models are crucial for understanding how the complex three-dimensional architecture of RNA molecules dictates their function. nih.gov

Molecular dynamics (MD) simulations can be used to study the stability and dynamics of protein-RNA-ligand complexes. mdpi.com Such simulations can identify key residues involved in binding and reveal the flexibility of different regions of the complex, which is often crucial for their biological function. mdpi.com Although specific computational studies on this compound are still in their early stages, the existing frameworks for modeling RNA and RNP complexes provide a solid foundation for future investigations into the dynamic role of this modified nucleoside within larger cellular assemblies. nih.gov

Expanding the Repertoire of Synthetic Analogs for Biochemical Probes

The synthesis of analogs of natural biomolecules is a powerful strategy for developing biochemical probes to investigate their function. promega.com In the context of this compound, synthetic analogs can serve as tools to study its role in various cellular processes and to probe the activity of the enzymes involved in its metabolism. ptbioch.edu.plnih.gov

The development of high-quality chemical probes is essential for understanding complex biological mechanisms and for drug discovery. promega.comnih.gov These probes must be highly potent and selective for their target protein. promega.com The synthesis of fluorescent nucleoside analogs, for example, has provided valuable tools for studying nucleoside metabolism within living cells. nih.gov

Research has focused on the synthesis of tricyclic analogs of guanosine (B1672433), a class of compounds that includes wyosine and this compound. ptbioch.edu.pl These synthetic efforts have not only provided standards for conformational analysis but have also led to the development of compounds with potential antiviral activity. ptbioch.edu.pl For instance, this compound has been used as a standard for studying the syn-anti conformational analysis of nucleosides. ptbioch.edu.pl

Q & A

Q. What advanced statistical methods are appropriate for analyzing the correlation between this compound levels and tRNA stability?

  • Answer : Multivariate regression models can account for confounding variables (e.g., tRNA abundance, cellular stress). Time-course experiments paired with RNA-seq and thermal denaturation assays provide kinetic and thermodynamic data. Use principal component analysis (PCA) to cluster stability patterns and Bayesian inference to quantify uncertainty. Open-source tools like R/Bioconductor enable reproducible analysis .

Q. How can researchers investigate the evolutionary conservation of this compound and its implications for genetic code flexibility?

  • Answer : Phylogenetic profiling of wyosine biosynthetic genes across eukaryotes, bacteria, and archaea identifies conserved lineages. CRISPR-Cas9 knockouts in model organisms (e.g., S. cerevisiae) can assess phenotypic impacts on translation fidelity. Comparative ribosome profiling under stress conditions (e.g., oxidative damage) reveals codon-specific translational efficiency changes. Integrate structural data (e.g., cryo-EM of tRNA-ribosome complexes) to map modification-functional relationships .

Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex biological matrices?

  • Answer : Nano-LC-MS/MS with selected reaction monitoring (SRM) enhances sensitivity for low-abundance modifications. Internal standards (e.g., stable isotope-labeled this compound) correct for matrix effects and ion suppression. Pre-analytical steps, such as RNA extraction using guanidinium thiocyanate-phenol-chloroform, minimize degradation. Limit of detection (LOD) and quantification (LOQ) must be empirically determined for each experimental system .

Methodological Guidance

Q. How should conflicting data on the role of this compound in translational fidelity be addressed in a literature review?

  • Answer : Systematically categorize studies by organism, methodology, and experimental conditions. Use tools like PRISMA flow diagrams to map evidence synthesis. Highlight technical limitations (e.g., antibody specificity in immunoassays) and propose validation experiments (e.g., orthogonal methods like ribosome profiling). Critical appraisal should distinguish hypothesis-driven studies from correlative observations .

Q. What criteria define a robust hypothesis for studying this compound in disease contexts (e.g., mitochondrial disorders)?

  • Answer : Hypotheses must link molecular mechanisms (e.g., tRNA stability) to cellular phenotypes (e.g., respiratory chain defects). Use patient-derived cell lines with CRISPR-edited tRNA modifications to establish causality. Include controls for off-target effects and confounding variables (e.g., oxidative stress). Preclinical models (e.g., zebrafish) should validate in vivo relevance .

Q. How can researchers optimize protocols for detecting this compound in archival RNA samples with degradation?

  • Answer : RNA integrity number (RIN) >7 is ideal. For degraded samples, use reverse transcription-PCR with modification-sensitive primers or nanopore sequencing for direct RNA analysis. Chemical crosslinking (e.g., formaldehyde) prior to extraction preserves tRNA structures. Data normalization to housekeeping tRNAs (e.g., tRNA-Gly) controls for variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.